molecular formula C8H10N2O B1321225 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one CAS No. 676994-64-2

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No. B1321225
Key on ui cas rn: 676994-64-2
M. Wt: 150.18 g/mol
InChI Key: JCJJNHQIUYSATB-UHFFFAOYSA-N
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Patent
US07795262B2

Procedure details

To a solution of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (400 mg, 1.66 mmol) in EtOH (30 mL) is added 20% Pd(OH)2/C (20 mg) and the mixture is hydrogenated at 50 psi at rt overnight. The catalyst is filtered and the filtrate is concentrated to give the title compound as a light yellow solid. MS (M+1): 151.1
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:17][CH2:16][C:15]2[NH:14][C:13](=[O:18])[CH:12]=[CH:11][C:10]=2[CH2:9]1)C1C=CC=CC=1>CCO.[OH-].[OH-].[Pd+2]>[NH:14]1[C:15]2[CH2:16][CH2:17][NH:8][CH2:9][C:10]=2[CH:11]=[CH:12][C:13]1=[O:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2C=CC(NC2CC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
20 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C(C=CC=2CNCCC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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